molecular formula C15H18O3 B105321 Zaluzanin C CAS No. 16838-87-2

Zaluzanin C

Cat. No. B105321
CAS RN: 16838-87-2
M. Wt: 246.3 g/mol
InChI Key: XFVLNEYIZGZDHP-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zaluzanin C is a natural product that has been recently discovered and has shown promising results in various scientific research applications. It is a member of the flavonoid family and is found in the roots of the plant Zaluzania ocymoides.

Scientific Research Applications

Osteoblast Differentiation

Zaluzanin C (ZC), a sesquiterpene lactone, has been studied for its role in osteoblast differentiation. Kim and Jang (2017) found that ZC enhances osteoblast differentiation by upregulating the expression of key osteogenic genes, particularly in the early stages of differentiation. This includes genes like distal-less homeobox 5 (Dlx5), DNA-binding protein inhibitor (Id1), and Runt-related transcription factor 2 (Runx2) (Kim & Jang, 2017).

Anti-inflammatory Effects

Zaluzanin C demonstrates significant anti-inflammatory effects, as shown by Kang, Lee, and Kim (2016). In lipopolysaccharide (LPS)-stimulated murine macrophages, ZC inhibited the release of nitric oxide and suppressed interleukin-6, indicating its potential in treating inflammatory diseases (Kang, Lee, & Kim, 2016).

Inhibition of Adipocyte Differentiation

Kwak and Kim (2019) investigated Zaluzanin C's effect on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. They found that ZC inhibits the accumulation of lipid droplets in adipocytes, primarily by suppressing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), an adipogenesis-related transcription factor (Kwak & Kim, 2019).

Inhibition of Protein Synthesis in Eukaryotes

Santamaría, Zaera, Vazquez, and Jimenez (1984) found that Zaluzanin C inhibits protein synthesis in eukaryotic cells. Specifically, it blocks the enzymic translocation of peptidyl-tRNA, indicating its potential use in studying cellular protein synthesis mechanisms (Santamaría, Zaera, Vazquez, & Jimenez, 1984).

Anticancer Potential

Valkute, Aratikatla, Gupta, Ganga, Santra, and Bhattacharya (2018) explored the anticancer properties of Zaluzanin C. They synthesized several derivatives of Zaluzanin C and tested their effectiveness against human breast cancer cell lines. Some derivatives showed enhanced anticancer activities, suggesting Zaluzanin C's potential as a lead compound in anticancer drug development (Valkute et al., 2018).

properties

CAS RN

16838-87-2

Product Name

Zaluzanin C

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3aS,6aR,8S,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12-,13-,14-/m0/s1

InChI Key

XFVLNEYIZGZDHP-PEDHHIEDSA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C

SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C

Canonical SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C

Other CAS RN

16838-87-2

synonyms

zaluzanin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaluzanin C
Reactant of Route 2
Zaluzanin C
Reactant of Route 3
Zaluzanin C
Reactant of Route 4
Zaluzanin C
Reactant of Route 5
Zaluzanin C
Reactant of Route 6
Zaluzanin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.